molecular formula C21H24N4O4S B7689868 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenylethyl)benzamide

3-(benzylsulfamoyl)-4-methoxy-N-(2-phenylethyl)benzamide

Katalognummer B7689868
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: UVBQKAQBBZFUID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzylsulfamoyl)-4-methoxy-N-(2-phenylethyl)benzamide, also known as BSI-201, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to increase the sensitivity of cancer cells to DNA-damaging agents. BSI-201 has been studied extensively for its potential use in cancer therapy, and its synthesis, mechanism of action, and physiological effects have been well characterized.

Wirkmechanismus

3-(benzylsulfamoyl)-4-methoxy-N-(2-phenylethyl)benzamide works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to the site of the damage to repair it. Inhibition of PARP prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenylethyl)benzamide has been shown to be well-tolerated in animal studies and clinical trials. It has been shown to increase the sensitivity of cancer cells to DNA-damaging agents without affecting normal cells. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenylethyl)benzamide has also been shown to inhibit the growth of cancer cells and to induce cell death.

Vorteile Und Einschränkungen Für Laborexperimente

3-(benzylsulfamoyl)-4-methoxy-N-(2-phenylethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well characterized. However, 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenylethyl)benzamide has some limitations for lab experiments. It is a potent inhibitor of PARP, which can make it difficult to determine the specific effects of PARP inhibition on cellular processes. Additionally, 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenylethyl)benzamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenylethyl)benzamide. One area of interest is the development of combination therapies that include 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenylethyl)benzamide and other DNA-damaging agents. Another area of interest is the development of PARP inhibitors with improved selectivity and potency. Additionally, there is ongoing research on the use of PARP inhibitors in combination with immunotherapy for the treatment of cancer.

Synthesemethoden

3-(benzylsulfamoyl)-4-methoxy-N-(2-phenylethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with N-(2-phenylethyl)benzylamine to form 4-methoxy-N-(2-phenylethyl)benzamide. This intermediate is then reacted with sodium sulfite and benzyl chloride to form 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenylethyl)benzamide. The final product can be purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

3-(benzylsulfamoyl)-4-methoxy-N-(2-phenylethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to increase the sensitivity of cancer cells to DNA-damaging agents such as radiation and chemotherapy. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenylethyl)benzamide has been shown to be effective against a wide range of cancer types, including breast, ovarian, and prostate cancer.

Eigenschaften

IUPAC Name

3-(benzylsulfamoyl)-N-(3-imidazol-1-ylpropyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-29-19-9-8-18(21(26)23-10-5-12-25-13-11-22-16-25)14-20(19)30(27,28)24-15-17-6-3-2-4-7-17/h2-4,6-9,11,13-14,16,24H,5,10,12,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBQKAQBBZFUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.